molecular formula C₁₆H₂₃BrO₁₀ B1140152 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside CAS No. 16977-78-9

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B1140152
CAS No.: 16977-78-9
M. Wt: 455.25
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Description

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: is a chemical compound with the molecular formula C16H23BrO10 and a molecular weight of 455.25 g/mol . It is a derivative of beta-D-glucopyranoside, where the hydroxyl groups are acetylated, and a bromoethyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and biochemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of beta-D-glucopyranoside followed by the introduction of the bromoethyl group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The bromoethyl group is then introduced using bromoethanol under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetylation and bromination, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Glycosylation Reagents

One of the primary applications of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is in the synthesis of glycosylation reagents. It can be employed to introduce glycosyl moieties into various substrates through glycosylation reactions. The azide functionality derived from this compound allows for the creation of neoglycotrimers and other complex oligosaccharides with high beta-selectivity, which is crucial for maintaining biological activity in glycosides .

Development of Antiviral Agents

Research has indicated that derivatives of this compound can be utilized in the development of antiviral agents. The compound's ability to form stable glycosidic linkages makes it a candidate for synthesizing antiviral nucleosides that mimic natural substrates. These compounds can potentially inhibit viral replication by interfering with viral enzyme activities .

Cancer Research

The compound has been investigated for its potential applications in cancer research. By modifying the sugar moiety through the introduction of various functional groups, researchers can create compounds that selectively target cancer cells. The specific interactions between glycosides and cell surface receptors can be exploited to enhance drug delivery systems and improve therapeutic efficacy against tumors .

Structural Studies and Crystallography

The structural properties of this compound have been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the compound adopts a chair conformation and forms a three-dimensional network through weak hydrogen bonding interactions. Such structural insights are essential for understanding the reactivity and interaction patterns of this compound in biological systems .

Materials Science Applications

In materials science, this compound can be used as a building block for creating functionalized polysaccharides and hydrogels. Its reactivity allows for the incorporation into polymer matrices that can be tailored for specific applications such as drug delivery systems or bioactive scaffolds in tissue engineering .

Case Study 1: Synthesis of N-Glycoside Neoglycotrimers

A study demonstrated that this compound could be effectively transformed into N-glycoside neoglycotrimers using a Staudinger-aza-Wittig process. This method facilitated high yields and selectivity in synthesizing complex carbohydrate structures that are vital for biological research .

Case Study 2: Antiviral Activity Assessment

Research conducted on derivatives of this compound indicated promising antiviral activity against certain viruses. The modifications introduced through glycosylation enhanced the stability and bioavailability of these compounds, making them suitable candidates for further development as antiviral therapeutics .

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing nucleophiles to attack the anomeric carbon. This property makes it a valuable intermediate in the synthesis of glycosylated compounds .

Comparison with Similar Compounds

  • 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
  • 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
  • 2-Fluoroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Comparison: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers moderate reactivity, making it suitable for a wide range of nucleophilic substitution reactions. The iodo derivative is more reactive but less stable, while the chloro and fluoro derivatives are less reactive but more stable .

Biological Activity

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a glycoside derivative that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological applications. This compound is characterized by its molecular formula C16H23BrO10C_{16}H_{23}BrO_{10} and a molecular weight of approximately 455.25 g/mol. The presence of the bromoethyl group and multiple acetyl groups contributes to its reactivity and interaction with biological systems.

  • CAS Number : 16977-78-9
  • Molecular Weight : 455.252 g/mol
  • Structure : The compound features a glucopyranoside backbone modified with an ethyl bromide substituent and acetyl groups, which influence its solubility and membrane permeability.

Antimicrobial Properties

Research indicates that glycosides can exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. Studies have shown that derivatives like this compound possess significant antibacterial properties against various strains of bacteria. For instance, comparative studies highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism in pathogens. This inhibition can lead to reduced virulence in certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential applications in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in targeted cells.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Agar diffusion method was employed against various bacterial strains.
    • Results : The compound demonstrated significant inhibition zones compared to control groups.
    • : This supports its potential use as a natural preservative or therapeutic agent against bacterial infections.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was utilized to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in viability was observed in treated cancer cells.
    • : Indicates potential for development as an anti-cancer drug.

Data Summary

PropertyValue
Molecular FormulaC16H23BrO10
Molecular Weight455.252 g/mol
Antimicrobial ActivityEffective against multiple bacteria
CytotoxicitySelective towards cancer cells

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIUUNDCFRMRS-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside a molecule of interest in surfactant research?

A1: This compound serves as a key intermediate in the synthesis of glucocationic surfactants []. These surfactants are intriguing because they incorporate a carbohydrate moiety, potentially allowing for specific interactions with biological systems. The 2-bromoethyl group in the molecule provides a reactive site for further modification, enabling the attachment of various hydrophobic chains to fine-tune the surfactant's properties.

Q2: What challenges were encountered in the synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how were they addressed?

A2: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside requires careful optimization to ensure good yields and high stereoselectivity []. The research paper mentions that the preparation of this molecule was specifically studied to improve these aspects. While the specific strategies employed are not detailed in the abstract, they likely involve adjusting reaction conditions, employing different catalysts, or utilizing protecting groups to control the reaction pathway and favor the desired product.

Q3: How do the properties of these novel glucocationic surfactants compare to traditional cationic surfactants?

A3: The research indicates that the inclusion of the glucosidic moiety in the surfactant structure influences its critical micelle concentration (CMC) differently compared to traditional glucopyridinium cationic surfactants []. Additionally, these glucocationic surfactants exhibit a tendency to form premicellar aggregates in solution as their hydrophobic character increases []. These distinct aggregation behaviors highlight the impact of incorporating carbohydrates into surfactant design and suggest potential for unique applications.

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